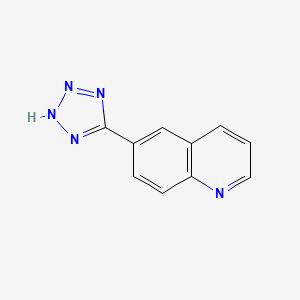
6-(1h-Tetrazol-5-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1h-Tetrazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and tetrazole. Quinoline is a nitrogen-containing aromatic compound, while tetrazole is a five-membered ring containing four nitrogen atoms. This unique combination imparts interesting chemical and biological properties to this compound, making it a subject of significant interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1h-Tetrazol-5-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with sodium azide and triethyl orthoformate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1h-Tetrazol-5-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring .
Applications De Recherche Scientifique
6-(1h-Tetrazol-5-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its bioisosteric properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 6-(1h-Tetrazol-5-yl)quinoline involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazolo[1,5-a]quinoline: Another compound combining tetrazole and quinoline structures, known for its anti-inflammatory properties.
2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine: A nitrogen-rich compound with high energetic material properties
Uniqueness
6-(1h-Tetrazol-5-yl)quinoline is unique due to its specific combination of quinoline and tetrazole, which imparts a distinct set of chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C10H7N5 |
|---|---|
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
6-(2H-tetrazol-5-yl)quinoline |
InChI |
InChI=1S/C10H7N5/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1/h1-6H,(H,12,13,14,15) |
Clé InChI |
QYCRJBHJHMRIOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



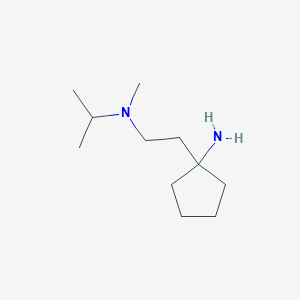
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
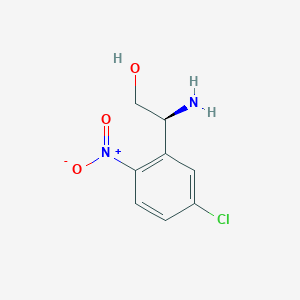
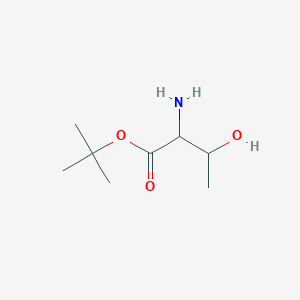
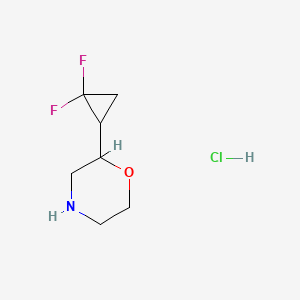
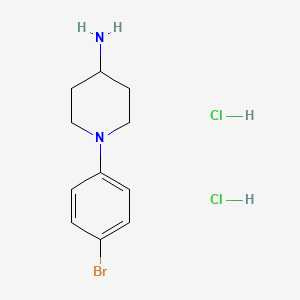
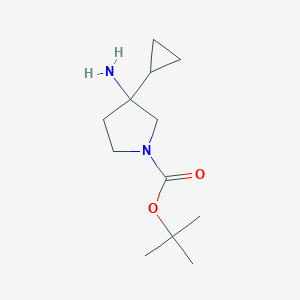
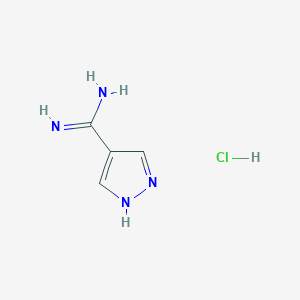
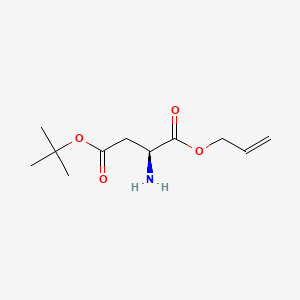
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
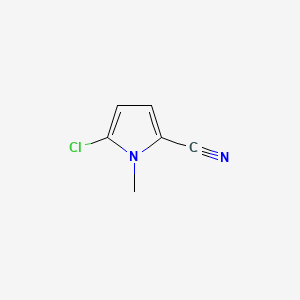
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)

